4-Formylphenyl 3-nitrobenzoate

Vue d'ensemble

Description

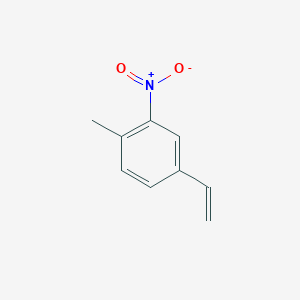

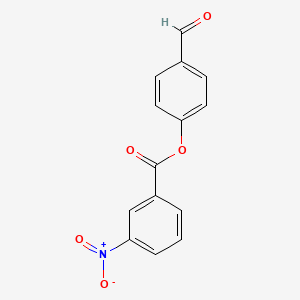

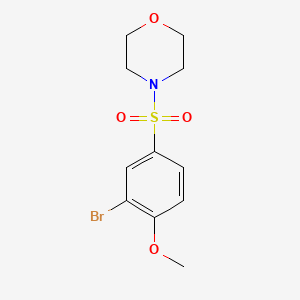

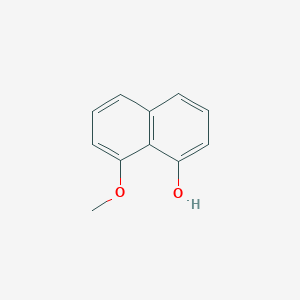

4-Formylphenyl 3-nitrobenzoate is a chemical compound with the empirical formula C14H9NO5 . It is a solid substance and has a molecular weight of 271.23 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+c1ccc(cc1)C(=O)Oc2cccc(C=O)c2 . The InChI code for this compound is 1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 143-144 degrees Celsius . The compound has a molecular weight of 271.23 .Applications De Recherche Scientifique

Smart Photocleavable Hydrogel for Drug Delivery

4-Formylphenyl 3-nitrobenzoate has been used in the synthesis of a novel photocleavable crosslinker, which is integrated with chitosan to form a dual stimuli-responsive hydrogel. This hydrogel is characterized by its UV and pH responsiveness, making it a potential vehicle for controlled drug delivery, especially in acidic environments typical of inflammatory areas. The hydrogel's robust mechanical properties and ability to release drugs in response to environmental stimuli mark a significant advancement in targeted drug delivery systems (Nisar, Pandit, Wang, & Rattan, 2020).

Paramagnetic Dirhenium Complexes in Cancer Research

Research involving this compound has led to the development of novel paramagnetic dirhenium complexes. These complexes exhibit unique spectral, structural, and electrochemical properties, and have been studied for their potential antiproliferative properties against cancer cell lines, such as human breast cancer cells. The study of these complexes contributes to the ongoing research in cancer therapy and drug development (Mallick et al., 2017).

Solubility and Transfer Studies

In another study, the solubility of 3-nitrobenzoic acid, among other compounds, was examined in 2-ethoxyethanol. This research is crucial for understanding the solubility behavior of various compounds, which has implications in pharmaceutical formulation and chemical engineering. The Abraham model correlations derived from this study aid in predicting solubility and transfer behaviors of similar compounds (Hart et al., 2015).

Safety and Hazards

The safety information for 4-Formylphenyl 3-nitrobenzoate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and dust formation .

Mécanisme D'action

Target of Action

It has been used as a crosslinker in the formation of a dual stimuli-responsive hydrogel . This suggests that its targets could be various functional groups present in polymers or biological macromolecules.

Mode of Action

4-Formylphenyl 3-nitrobenzoate interacts with its targets through chemical reactions, specifically crosslinking reactions. In the context of hydrogel formation, it reacts with amine-based polysaccharides, such as chitosan, to form a crosslinked network . The resulting changes include the formation of a stable, three-dimensional structure that can respond to external stimuli such as pH and UV light .

Biochemical Pathways

The compound’s nitrobenzoate moiety is known to undergo reductive pathways in certain bacterial species . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Its use in hydrogel formation suggests that it may have potential applications in drug delivery systems . In such a context, its bioavailability would be influenced by the properties of the hydrogel, including its swelling behavior and responsiveness to pH and UV light .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In the case of hydrogel formation, the compound contributes to the formation of a stable, crosslinked network that can swell or deswell in response to changes in pH and UV light . This can be exploited for the controlled release of therapeutic drugs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH and UV light responsiveness of the hydrogel formed with this compound suggest that changes in environmental pH and light conditions can affect its behavior . Additionally, the compound’s safety data indicates that it is hygroscopic, suggesting that humidity could also influence its stability .

Propriétés

IUPAC Name |

(4-formylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPZKPAQBMCACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)

![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)